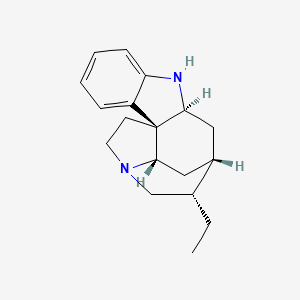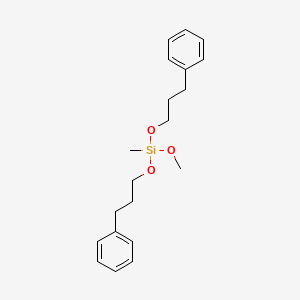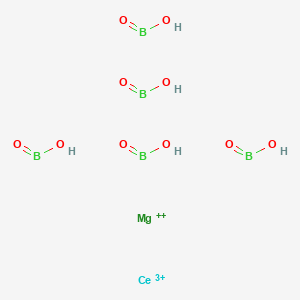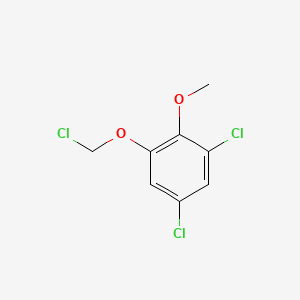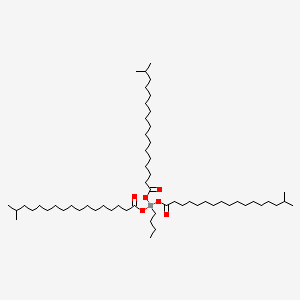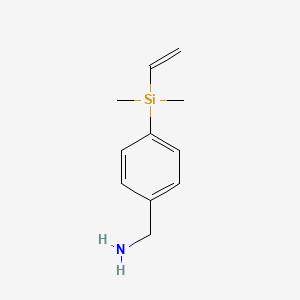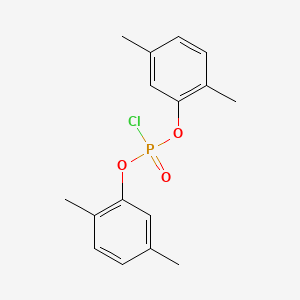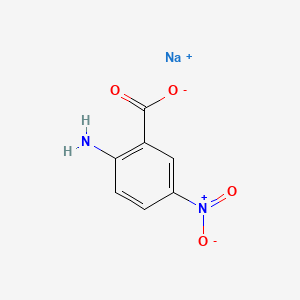![molecular formula C13H13Br2N B12647514 2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide CAS No. 13612-74-3](/img/structure/B12647514.png)
2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 340253 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 340253 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of NSC 340253 is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory synthesis methods and employing continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 340253 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 340253 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 340253 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
The reaction conditions typically involve controlled temperatures, specific solvents (such as dichloromethane or ethanol), and inert atmospheres (like nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 340253 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
NSC 340253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies related to cell signaling, enzyme inhibition, and metabolic pathways.
Medicine: NSC 340253 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of NSC 340253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to NSC 340253 include:
- NSC 18509
- NSC 12345
- NSC 67890
Uniqueness
NSC 340253 stands out due to its unique chemical structure and properties, which confer specific reactivity and selectivity in various reactions. Its versatility in different fields of research and industry further highlights its significance compared to similar compounds.
Propiedades
Número CAS |
13612-74-3 |
|---|---|
Fórmula molecular |
C13H13Br2N |
Peso molecular |
343.06 g/mol |
Nombre IUPAC |
2-bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrN.BrH/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VLVUEHRQMWCCSM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1C[N+]2=CC=CC=C2Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


